Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
CAS No.:
Cat. No.: VC16798627
Molecular Formula: C21H24NNaO11
Molecular Weight: 489.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24NNaO11 |
|---|---|
| Molecular Weight | 489.4 g/mol |
| IUPAC Name | sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1 |
| Standard InChI Key | NNNXBDLJYKMDAI-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular framework combines a coumarin-derived chromenyl group with a glycosidic oxane ring, modified by acetamido and trihydroxypropyl substituents. The sodium carboxylate group enhances its solubility in aqueous environments, a critical feature for biological applications. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄NNaO₁₁ |
| Molecular Weight | 489.4 g/mol |
| IUPAC Name | Sodium 5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
| Canonical SMILES | [Provided in source] |
The chromenyl moiety (a coumarin derivative) contributes aromaticity and redox activity, while the trihydroxypropyl side chain introduces stereochemical complexity and hydrogen-bonding capacity.
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial synthesis typically involves multi-step modifications of flavonoid precursors. A representative route includes:
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Chromenyl Core Formation: Cyclization of resorcinol derivatives with β-keto esters under acidic conditions yields the 4-methyl-2-oxochromen-7-ol intermediate.
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Glycosidation: Coupling the chromenyl intermediate to a protected oxane ring via nucleophilic substitution, often catalyzed by Lewis acids like BF₃·Et₂O.
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Functionalization: Sequential acylation (introducing acetamido groups) and oxidation steps, followed by saponification to generate the sodium carboxylate.
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
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Hydroxyl Groups: Participate in esterification and etherification reactions. For example, treatment with acetic anhydride acetylates free -OH groups, altering solubility.
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Acetamido Group: Resists hydrolysis under physiological pH but may undergo enzymatic cleavage in vivo.
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Sodium Carboxylate: Enhances water solubility and facilitates ionic interactions in biological systems.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for designing:
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Targeted Anticancer Agents: Coumarin derivatives intercalate DNA and inhibit topoisomerases, while the glycoside moiety improves tumor selectivity.
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Neuroprotective Drugs: Antioxidant properties may mitigate oxidative stress in neurodegenerative disorders.
Material Science
Functionalized coumarins are employed in:
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Photosensitive Polymers: Chromenyl groups undergo [2+2] cycloaddition under UV light, enabling photoresponsive materials.
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Ion-Selective Sensors: The sodium carboxylate group chelates metal ions, facilitating sensor development.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields (15–20%) in glycosidation steps necessitate catalyst optimization.
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Pharmacokinetic Uncertainties: Poor oral bioavailability due to high polarity requires prodrug strategies.
Future research should prioritize:
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In Vivo Efficacy Studies: Validate therapeutic potential in disease models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency and selectivity.
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